molecular formula C20H26N2O3S2 B216278 N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide

N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide

Cat. No. B216278
M. Wt: 406.6 g/mol
InChI Key: NMFUIXMFYCLVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide, commonly known as DPA-SA, is a compound that has gained significant attention in recent years due to its potential use in scientific research. DPA-SA is a sulfonamide derivative that has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of DPA-SA is not fully understood. However, it is believed to involve the inhibition of various enzymes and signaling pathways. For example, DPA-SA has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. DPA-SA has also been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
DPA-SA has been reported to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, DPA-SA has been shown to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. DPA-SA has also been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using DPA-SA in lab experiments include its potent anti-inflammatory and anti-cancer activity, as well as its ability to inhibit various enzymes and signaling pathways. Additionally, DPA-SA has been shown to exhibit low toxicity in vitro and in vivo. However, one of the limitations of using DPA-SA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DPA-SA. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DPA-SA and its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Finally, the development of new formulations of DPA-SA that improve its solubility and bioavailability could expand its potential use in scientific research.
Conclusion
In conclusion, DPA-SA is a compound that has gained significant attention for its potential use in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising compound for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DPA-SA and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of DPA-SA involves the reaction of 4-aminobenzenesulfonamide with 2-(phenylsulfanyl)acetic acid in the presence of a coupling agent and a base. The resulting product is then purified using column chromatography. The purity of the compound is confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

DPA-SA has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its anti-inflammatory activity. DPA-SA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, DPA-SA has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H26N2O3S2/c1-3-14-22(15-4-2)27(24,25)19-12-10-17(11-13-19)21-20(23)16-26-18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3,(H,21,23)

InChI Key

NMFUIXMFYCLVMF-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2

Origin of Product

United States

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